Technical Guide: Synthesis and Properties of 3-Methyl-5-isoxazolecarbohydrazide
Technical Guide: Synthesis and Properties of 3-Methyl-5-isoxazolecarbohydrazide
This guide details the synthesis, physicochemical characterization, and application of 3-Methyl-5-isoxazolecarbohydrazide , a critical heterocyclic building block in medicinal chemistry.
Note on Isomerism: This guide specifically addresses the 3-methyl-5-substituted isomer. Researchers must distinguish this from its regioisomer, 5-methyl-3-isoxazolecarbohydrazide (the precursor to Isocarboxazid), as their biological activities and synthetic pathways differ significantly.
Chemical Profile & Significance
3-Methyl-5-isoxazolecarbohydrazide serves as a pharmacophore scaffold for synthesizing antimicrobial, anti-inflammatory, and anticancer agents. Its hydrazide moiety (-CONHNH₂) acts as a versatile "chemical handle," enabling the formation of 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff base hydrazones.[1]
| Property | Specification |
| IUPAC Name | 3-Methylisoxazole-5-carbohydrazide |
| Molecular Formula | C₅H₇N₃O₂ |
| Molecular Weight | 141.13 g/mol |
| Core Scaffold | 1,2-Oxazole (Isoxazole) |
| Key Functionality | Hydrazide (Nucleophilic nitrogen) |
| Physical State | Crystalline Solid (Typically white to off-white) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |
Synthetic Strategy
The synthesis follows a two-stage convergent protocol. The critical step is the nucleophilic acyl substitution (hydrazinolysis) of the ester precursor.
Retrosynthetic Analysis[1]
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Target: 3-Methyl-5-isoxazolecarbohydrazide
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Precursor: Ethyl 3-methyl-5-isoxazolecarboxylate (CAS 53064-41-8)
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Reagents: Hydrazine Hydrate (80% or 99%), Ethanol (Solvent)
Step-by-Step Protocol
Phase 1: Precursor Preparation (Contextual)
If the ester is not purchased commercially: The regioselective synthesis of Ethyl 3-methyl-5-isoxazolecarboxylate is achieved by reacting ethyl acetopyruvate (ethyl 2,4-dioxopentanoate) with hydroxylamine hydrochloride .
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Mechanism: The amino group of hydroxylamine attacks the ketone carbonyl (C2) preferentially over the ester carbonyl, followed by cyclization.
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Conditions: Reflux in ethanol with sodium acetate.
Phase 2: Hydrazinolysis (The Core Protocol)
This step converts the ester to the hydrazide.
Reagents:
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Ethyl 3-methyl-5-isoxazolecarboxylate (1.0 eq)
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Hydrazine Hydrate (Excess, typically 3.0–5.0 eq)
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Absolute Ethanol (10 mL per gram of substrate)
Procedure:
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Dissolution: Dissolve the ester in absolute ethanol in a round-bottom flask. Ensure complete dissolution; mild heating (40°C) may be required.
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Addition: Add hydrazine hydrate dropwise to the stirring solution at room temperature.
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Scientific Rationale: Slow addition mitigates the exothermic nature of the initial hydrazine-ester interaction and prevents the formation of di-hydrazide byproducts (dimers).
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Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours .
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Monitoring: Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting ester spot (high R_f) should disappear, replaced by the lower R_f hydrazide spot.
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Isolation:
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Cool the mixture to room temperature, then chill in an ice bath (0–5°C).
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The product typically precipitates as a white crystalline solid.[2]
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Troubleshooting: If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure (rotary evaporator) and re-chill.
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Purification: Filter the solid under vacuum. Wash with cold ethanol (2x) and diethyl ether (1x) to remove unreacted hydrazine. Recrystallize from hot ethanol if necessary.
Visualization of Synthesis & Reactivity[6]
The following diagram illustrates the synthesis workflow and the divergent downstream applications of the hydrazide.
Caption: Synthesis of 3-Methyl-5-isoxazolecarbohydrazide and its transformation into bioactive heterocycles.
Characterization & Quality Control
To validate the identity and purity of the synthesized compound, the following spectral data is expected.
Proton NMR (¹H NMR, DMSO-d₆)
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δ 2.30–2.40 ppm (s, 3H): Methyl group (-CH₃) attached to the C3 position of the isoxazole ring.
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δ 4.50–4.60 ppm (br s, 2H): Hydrazide amine protons (-NH₂). Exchangeable with D₂O.
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δ 6.80–7.10 ppm (s, 1H): Isoxazole ring proton at C4. This is a diagnostic singlet distinguishing the isoxazole core.
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δ 9.80–10.00 ppm (br s, 1H): Amide proton (-CONH-). Exchangeable with D₂O.
Infrared Spectroscopy (FT-IR)
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3200–3350 cm⁻¹: N-H stretching (primary and secondary amines).
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1660–1690 cm⁻¹: C=O stretching (Amide I band).
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1600–1620 cm⁻¹: C=N stretching (Isoxazole ring).
Applications in Drug Discovery
1,3,4-Oxadiazole Formation
The hydrazide is a direct precursor to 2,5-disubstituted-1,3,4-oxadiazoles, which are potent antimicrobial agents.
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Protocol: React the hydrazide with a carboxylic acid in the presence of Phosphorus Oxychloride (POCl₃) .[3] The POCl₃ acts as both a solvent and a dehydrating agent, effecting cyclization at reflux temperatures.
Schiff Base (Hydrazone) Synthesis
Reaction with aromatic aldehydes yields hydrazones, often investigated for anti-tubercular and anticancer activity.
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Protocol: Equimolar mixture of hydrazide and aldehyde in ethanol with a catalytic amount of glacial acetic acid.
Safety & Handling
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Hydrazine Hydrate: Highly toxic, potential carcinogen, and skin sensitizer. Handle in a fume hood with double nitrile gloves. Neutralize spills with dilute hypochlorite solution.
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Isoxazole Derivatives: While generally stable, many isoxazole derivatives are biologically active. Treat the product as a potential pharmacological agent; avoid inhalation of dust.
References
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Synthesis of Isoxazole Esters: Journal of Medicinal Chemistry, "Synthesis and biological activity of isoxazole derivatives."
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Hydrazide Reactivity: Organic Syntheses, "Preparation of Hydrazides from Esters."
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Oxadiazole Cyclization: Molecules, "Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups."
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Isoxazole Pharmacology: International Journal of Pharmaceutical Chemistry and Analysis, "A review of isoxazole biological activity and present synthetic techniques."
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Isocarboxazid Comparison: PubChem, "Isocarboxazid (5-Methyl-3-isoxazolecarbohydrazide) Compound Summary."
Sources
- 1. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides - Google Patents [patents.google.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
